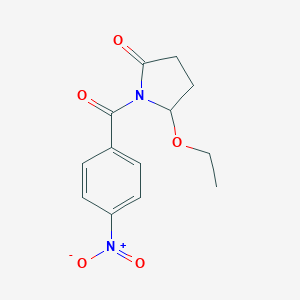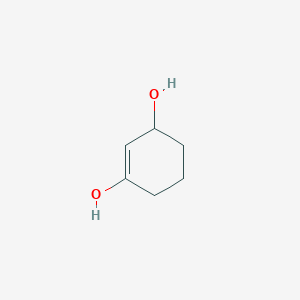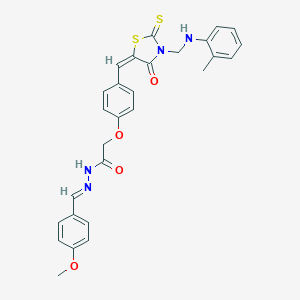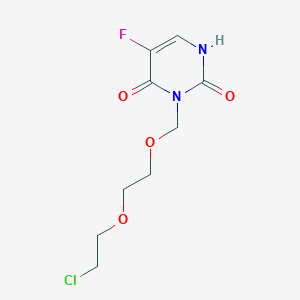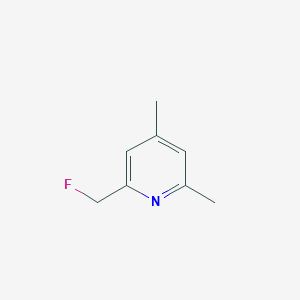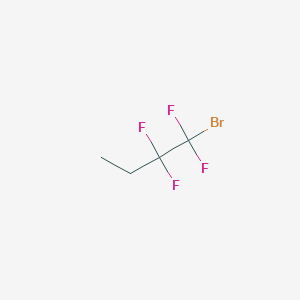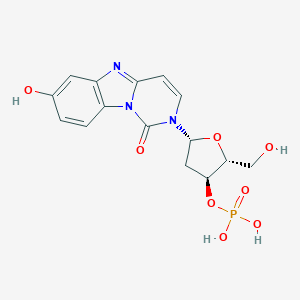
Hbdcp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbdcp, or 4-(2-hydroxy-3-butyn-2-ylamino)-7-(2-thienyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of Hbdcp involves the inhibition of specific signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. By inhibiting these pathways, Hbdcp can reduce the growth and proliferation of cancer cells and reduce the production of inflammatory cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Hbdcp has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammatory cytokine and chemokine production. Hbdcp has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Hbdcp is its specificity for certain signaling pathways, which allows for targeted inhibition of specific disease processes. However, one limitation of Hbdcp is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For Hbdcp include further studies on its potential as a therapeutic agent in cancer, inflammation, and autoimmune disorders. Additionally, further studies on the pharmacokinetics and pharmacodynamics of Hbdcp are needed to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis method of Hbdcp involves several steps, including the reaction of 2-bromo-5-chlorothiophene with 2-methyl-2-butene-1-amine to form 2-(2-methyl-2-butene-1-ylamino)-5-chlorothiophene. This intermediate is then reacted with 4-amino-7-bromo-5-carboxamidopyrrolo[2,3-d]pyrimidine to form Hbdcp.
Applications De Recherche Scientifique
Hbdcp has been studied extensively for its potential in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, Hbdcp has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, Hbdcp has been shown to reduce the production of inflammatory cytokines and chemokines.
Propriétés
Numéro CAS |
130882-58-5 |
|---|---|
Nom du produit |
Hbdcp |
Formule moléculaire |
C15H16N3O8P |
Poids moléculaire |
397.28 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(7-hydroxy-1-oxopyrimido[1,6-a]benzimidazol-2-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H16N3O8P/c19-7-12-11(26-27(22,23)24)6-14(25-12)17-4-3-13-16-9-5-8(20)1-2-10(9)18(13)15(17)21/h1-5,11-12,14,19-20H,6-7H2,(H2,22,23,24)/t11-,12+,14+/m0/s1 |
Clé InChI |
JJJAJFXQFVWTCD-OUCADQQQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
SMILES |
C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
Synonymes |
(3'-hydroxy)-3,N(4)-benzetheno-1'-deoxycytidine 3'-phosphate HBDCP p-BQ-dCp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



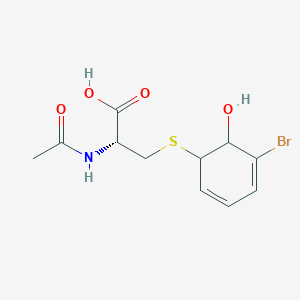
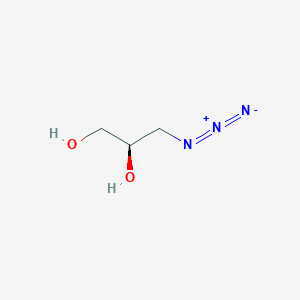
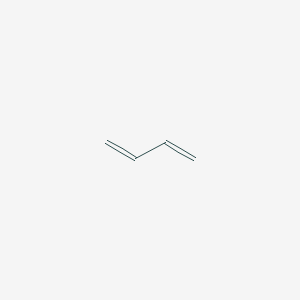
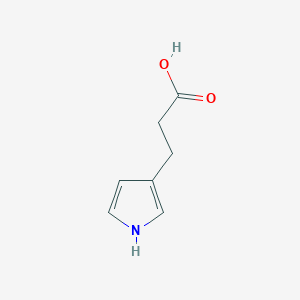
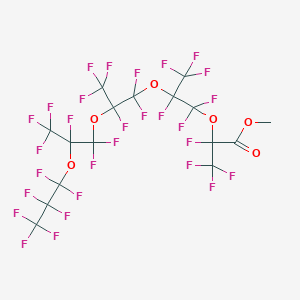
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
